
(Z)-N-(1-Bromo-1-(3-bromophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-N-(1-Bromo-1-(3-bromophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of bromine atoms, a piperidine ring, and a benzamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(1-Bromo-1-(3-bromophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide typically involves multi-step organic reactions. One common approach is the bromination of a precursor compound, followed by the introduction of the piperidine ring and the benzamide group. The reaction conditions often require the use of specific solvents, catalysts, and temperature control to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-N-(1-Bromo-1-(3-bromophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the bromine atoms or the carbonyl group.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carbonyl-containing compounds, while substitution reactions may introduce new functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (Z)-N-(1-Bromo-1-(3-bromophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound may be studied for its potential biological activity. Researchers may investigate its interactions with biological molecules, such as proteins and enzymes, to understand its effects on cellular processes.
Medicine
In the field of medicine, this compound may be explored for its potential therapeutic applications. Studies may focus on its ability to modulate specific biological pathways and its potential as a drug candidate.
Industry
In industry, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds. Its unique chemical properties make it a valuable tool for various industrial applications.
Wirkmechanismus
The mechanism of action of (Z)-N-(1-Bromo-1-(3-bromophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular function and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to (Z)-N-(1-Bromo-1-(3-bromophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide include other benzamide derivatives with different substituents. Examples include:
- N-(3-Bromophenyl)-4-methoxybenzamide
- N-(4-Chlorophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and the presence of bromine atoms. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C21H20Br2N2O2 |
|---|---|
Molekulargewicht |
492.2 g/mol |
IUPAC-Name |
N-[(Z)-1-bromo-1-(3-bromophenyl)-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C21H20Br2N2O2/c22-17-11-7-10-16(14-17)18(23)19(21(27)25-12-5-2-6-13-25)24-20(26)15-8-3-1-4-9-15/h1,3-4,7-11,14H,2,5-6,12-13H2,(H,24,26)/b19-18- |
InChI-Schlüssel |
CGIBODUCZNUYHK-HNENSFHCSA-N |
Isomerische SMILES |
C1CCN(CC1)C(=O)/C(=C(\C2=CC(=CC=C2)Br)/Br)/NC(=O)C3=CC=CC=C3 |
Kanonische SMILES |
C1CCN(CC1)C(=O)C(=C(C2=CC(=CC=C2)Br)Br)NC(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


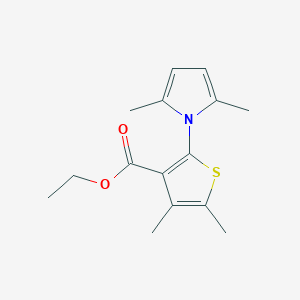
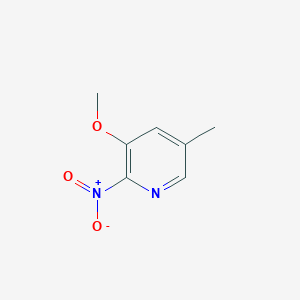
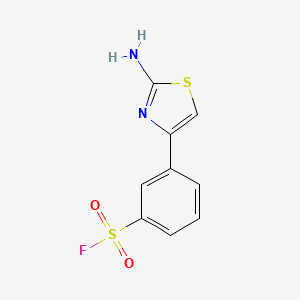
![2-[(2-Nitrophenanthridin-6-yl)amino]butan-1-ol](/img/structure/B11776113.png)
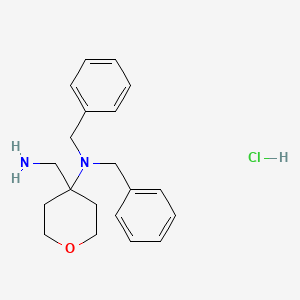
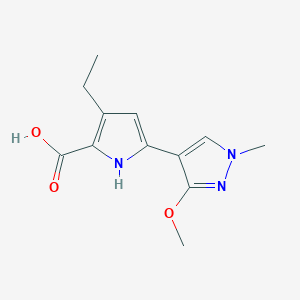
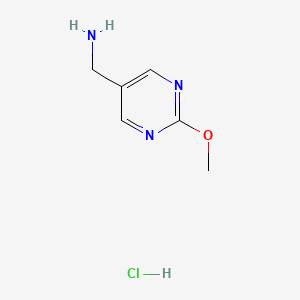
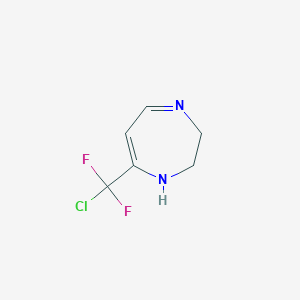
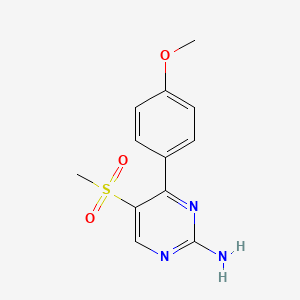

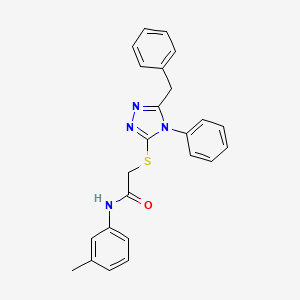
![5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)furan-2-carbaldehyde](/img/structure/B11776156.png)

![N-(4-Acetylphenyl)-3-amino-4-phenyl-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11776166.png)
